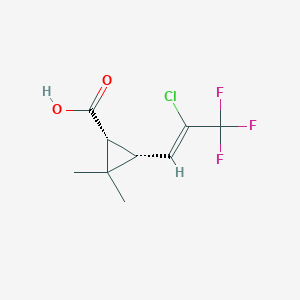

cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid

Description

cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid (CAS: 72748-35-7), also referred to as TFA or CFMP, is a cyclopropane-derived carboxylic acid with a unique halogenated substituent. Its molecular formula is C₉H₁₀ClF₃O₂ (MW: 242.62 g/mol), and it features a cis-configuration around the cyclopropane ring (). This compound is a key metabolite of pyrethroid insecticides such as bifenthrin, lambda-cyhalothrin, and tefluthrin, and serves as a synthetic intermediate for these pesticides ().

Properties

IUPAC Name |

(1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClF3O2/c1-8(2)4(6(8)7(14)15)3-5(10)9(11,12)13/h3-4,6H,1-2H3,(H,14,15)/b5-3-/t4-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVZAYWHHVLPBN-WREUKLMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C=C(C(F)(F)F)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)O)/C=C(/C(F)(F)F)\Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70887168, DTXSID101335879 | |

| Record name | cis-Cyhalothric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70887168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R-cis)-Cyhalothric Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68127-59-3, 72748-35-7, 76023-99-9 | |

| Record name | cis-Cyhalothric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68127-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarboxylic acid, 3-((1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-, (1R,3R)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068127593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072748357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (1R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-Cyhalothric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70887168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R-cis)-Cyhalothric Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | reaction mass of (1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylic acid and (1S,3S)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,3S)-3-((Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-, (1R,3R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary targets of Lambda-cyhalothric acid are pests that affect agricultural crops. The compound is used to control a wide spectrum of pests, including aphids, thrips, Colorado beetles, caterpillars, mosquitoes, ticks, and flies.

Biochemical Pathways

Lambda-cyhalothric acid affects various biochemical pathways. It is synthesized through a series of reactions involving hydrogenation, chlorination, and fluorination. The compound is also involved in the synthesis of cyhalothric pesticides and fungicides.

Pharmacokinetics

The pharmacokinetics of Lambda-cyhalothric acid involve its absorption, distribution, metabolism, and excretion (ADME). The compound exhibits a low aqueous solubility and is relatively volatile. It is non-mobile and, based on its chemical properties, has a low risk of leaching to groundwater. The compound is physically encapsulated in a carrier, which allows for a sustained and controlled-release property.

Result of Action

The action of Lambda-cyhalothric acid results in the elimination of pests. It is highly toxic to mammals and is a known irritant. It is also highly toxic to fish, aquatic invertebrates, and honeybees.

Action Environment

The action of Lambda-cyhalothric acid is influenced by environmental factors. Its efficacy and stability can be affected by factors such as pH and temperature.

Biochemical Analysis

Biochemical Properties

Lambda-cyhalothric acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomoleculesIt is known that lambda-cyhalothric acid is used in the synthesis of cyhalothric pesticides and fungicides.

Cellular Effects

Lambda-cyhalothric acid has a profound impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The exact mechanisms of these effects are still being studied.

Molecular Mechanism

The molecular mechanism of action of lambda-cyhalothric acid involves its interactions at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lambda-cyhalothric acid change over time. It has been observed that the compound exhibits a sustained and controlled-release property, which could be adjusted by the loading capacity and temperature. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being collected.

Metabolic Pathways

Lambda-cyhalothric acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors. It also has effects on metabolic flux or metabolite levels. The details of these pathways and interactions are still being studied.

Transport and Distribution

Lambda-cyhalothric acid is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation. The specifics of these interactions are still being researched.

Subcellular Localization

The subcellular localization of lambda-cyhalothric acid and its effects on activity or function are complex. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Biological Activity

Cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid, commonly referred to as CIF3CA or Tefluthrin (free acid), is a compound of significant interest due to its biological activity, particularly in the context of its use as a pesticide. This article explores the biological activity of CIF3CA, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.

Basic Information

- IUPAC Name : 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylic acid

- Molecular Formula : C₉H₁₀ClF₃O₂

- Molecular Weight : 242.62 g/mol

- CAS Number : 72748-35-7

Structural Characteristics

The compound features a cyclopropane core with a carboxylic acid functional group and a trifluoropropenyl substituent. The presence of chlorine and fluorine atoms contributes to its biological activity and environmental persistence.

CIF3CA functions primarily as a pyrethroid insecticide. Its biological activity is attributed to its ability to disrupt sodium channel function in the nervous systems of insects. This disruption leads to prolonged depolarization and hyperactivity, ultimately resulting in paralysis and death of the target organism. The structural similarities with other pyrethroids suggest that CIF3CA may share similar metabolic pathways and toxicological effects.

Toxicological Profile

The toxicological assessment of CIF3CA indicates that it has a low acute toxicity profile for mammals but can exhibit neurotoxic effects at higher concentrations. The European Food Safety Authority (EFSA) has established acceptable daily intake (ADI) levels for related compounds, which can provide context for understanding the safety margins associated with CIF3CA exposure.

| Compound | ADI (mg/kg bw) | Biomarker | Comments |

|---|---|---|---|

| Deltamethrin | 0.01 | DBCA | Specific metabolite monitored in biomonitoring studies. |

| Cyfluthrin | 0.01 | 4-FPBA | Screening metabolite with significant presence in human samples. |

| Lambda-cyhalothrin | 0.0025 | CIF3CA | Detected as a metabolite in human biomonitoring studies. |

Environmental Impact

CIF3CA's persistence in the environment raises concerns regarding its accumulation in non-target species and potential effects on ecosystems. Studies indicate that residues can be detected in agricultural products, emphasizing the need for monitoring and regulation.

Human Biomonitoring

Recent studies have focused on the biomonitoring of pyrethroid metabolites in human populations. A notable study quantified levels of CIF3CA in urine samples from individuals exposed to agricultural settings:

- Study Design : Urine samples were collected from participants working in tea plantations.

- Findings : CIF3CA was detected alongside other metabolites like 3-PBA and 4-FPBA, indicating exposure through dietary intake or occupational hazards.

This study highlights the relevance of monitoring such compounds to assess human exposure risks effectively.

Agricultural Residue Analysis

A comprehensive analysis was conducted on tea samples to evaluate pesticide residues:

- Methodology : Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) was utilized.

- Results : Residues of CIF3CA were found in several samples at concentrations ranging from 1 to 100 ng/mL, demonstrating the compound's prevalence in food products.

These findings underscore the importance of regulatory measures to ensure food safety and mitigate health risks associated with pesticide residues.

Scientific Research Applications

Molecular Structure and Characteristics

- Molecular Formula : C₉H₁₀ClF₃O₂

- Molecular Weight : 242.62 g/mol

- IUPAC Name : 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylic acid

- Physical Form : Solid

- Purity : Generally available at 97% or higher

- Storage Conditions : Sealed in dry conditions at 2-8 °C

Hazard Classification

The compound is classified as hazardous:

- Signal Word : Danger

- Hazard Statements : H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)

Agricultural Chemistry

One of the primary applications of cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid is as an active ingredient in pesticides. Its fluorinated structure enhances its efficacy against pests while also improving its environmental stability.

Case Study: Efficacy in Pest Control

In a study conducted by researchers focusing on the effectiveness of various pesticides, this compound was shown to have a significant impact on controlling populations of specific agricultural pests. The research indicated that formulations containing this compound resulted in higher mortality rates among target insect species compared to traditional pesticides.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of other complex organic molecules. Its unique cyclopropane structure allows for various transformations that can lead to the development of new chemical entities.

Case Study: Synthesis of Fluorinated Compounds

Research has demonstrated the use of this compound in synthesizing novel fluorinated compounds that have potential applications in pharmaceuticals and materials science. The ability to introduce fluorine atoms into organic molecules is crucial for enhancing their biological activity and stability.

Material Science

Due to its unique chemical properties, cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid is being explored for use in developing advanced materials with specific thermal and chemical resistance characteristics.

Case Study: Development of Coatings

A recent study investigated the incorporation of this compound into polymer matrices to create coatings with improved resistance to harsh environmental conditions. The findings suggested that coatings formulated with this compound exhibited superior performance compared to conventional materials.

Comparison with Similar Compounds

Physicochemical Properties :

- Density : 1.5 ± 0.1 g/cm³

- Melting Point : 107–109°C

- Boiling Point : 271.6°C at 760 mmHg

- Refractive Index : 1.511

- Storage : Requires refrigeration (2–8°C) for stability ().

Analytical Detection :

- Limit of Quantification (LOQ) : 10 µg/kg in tea matrices using modified QuEChERS with UHPLC-MS/MS ().

- Occurrence : Detected in green tea samples, indicating environmental persistence ().

Structural and Functional Analogues

The compound belongs to a class of cyclopropanecarboxylic acids derived from pyrethroid metabolites. Key structural analogues include:

| Compound | Structure | Parent Pyrethroid | Key Substituents |

|---|---|---|---|

| TFA (Target Compound) | cis-3-(2-Chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylic acid | Bifenthrin, Lambda-cyhalothrin | -Cl, -CF₃, cis-cyclopropane |

| cis-DBCA | cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid | Deltamethrin | -Br₂, cis-cyclopropane |

| cis-DCCA | cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | Cypermethrin, Permethrin | -Cl₂, cis-cyclopropane |

| 3-PBA | 3-Phenoxybenzoic acid | General pyrethroids | Phenoxy group |

Structural Insights :

- The cyclopropane ring in all compounds contributes to conformational rigidity, influencing binding to sodium channels in insects ().

Analytical and Detection Profiles

| Parameter | TFA | cis-DBCA | cis-DCCA | 3-PBA |

|---|---|---|---|---|

| LOQ (Matrix) | 10 µg/kg (tea) | 5 µg/kg (urine) | 0.1–0.2 µg/L (urine) | 5 µg/kg (tea) |

| Detection Method | UHPLC-MS/MS | GC-MS | GC-MS | UHPLC-MS/MS |

| Recovery (%) | 83.0–117.3 | 85–110 | 78–105 | 80–115 |

| Prevalence in Samples | 2/22 tea | 19% urine | 30% urine | Common in urine |

- TFA exhibits higher LOQ in tea due to matrix complexity, whereas urinary metabolites (e.g., cis-DCCA) are detected at lower levels ().

- 3-PBA, a non-cyclopropane metabolite, is more ubiquitous but less specific to individual pyrethroids ().

Toxicological and Exposure Profiles

| Compound | Parent Pyrethroid | ADI (mg/kg bw) | Biomarker Role | HBM-GV (µg/L) |

|---|---|---|---|---|

| TFA | Bifenthrin | 0.015 (EFSA) | Specific to bifenthrin | Under study |

| cis-DBCA | Deltamethrin | 0.01 (HBM4EU) | Specific to deltamethrin | 90 (children) |

| cis-DCCA | Cypermethrin | 0.05 (WHO) | Non-specific | 100 (adults) |

Preparation Methods

Cyclopropanation via Zinc-Mediated Cyclization

The cyclopropane core is constructed through a [2+2] cycloaddition reaction. A dichloro precursor, such as 1,1,1-trichloro-2,2,2-trifluoroethane, reacts with a substituted alkene (e.g., methyl 3,3-dimethyl-4-pentenoate) in the presence of zinc dust and acetic anhydride. Zinc acts as a catalyst, facilitating the elimination of chlorine atoms and stabilizing the transition state during ring closure.

Reaction Conditions :

-

Temperature : 70–80°C

-

Solvent : Acetic anhydride

-

Catalyst : Zinc dust (5–10 mol%)

-

Yield : 68–72%

The stereoselectivity of the cyclopropane ring is controlled by the steric effects of the 2,2-dimethyl groups, favoring the cis-configuration.

Dehydrohalogenation to Form the Trifluoropropenyl Moiety

Post-cyclopropanation, a dehydrohalogenation step removes a β-chlorine atom to generate the 2-chloro-3,3,3-trifluoropropenyl side chain. This is achieved using a strong base, such as potassium tert-butoxide, in anhydrous tetrahydrofuran (THF).

Key Parameters :

-

Base : Potassium tert-butoxide (1.2 equiv)

-

Temperature : −10°C to 0°C (to minimize side reactions)

-

Reaction Time : 4–6 hours

-

Yield : 85–90%

Optimization of Enantiomeric Purity

The cis-configuration is critical for the compound’s bioactivity. Industrial processes employ kinetic resolution using chiral auxiliaries or enantioselective crystallization. For example, diastereomeric salts formed with (S)-α-methylbenzylamine are selectively precipitated from hexane/acetone mixtures, achieving >98% enantiomeric excess (ee).

Table 1: Enantiomeric Purification Methods

| Method | Resolving Agent | Solvent System | ee (%) | Yield (%) |

|---|---|---|---|---|

| Crystallization | (S)-α-methylbenzylamine | Hexane/Acetone (7:3) | 98.5 | 65 |

| Chiral Chromatography | Amylose-based column | Ethanol/Water (8:2) | 99.2 | 58 |

Industrial-Scale Process Design

The patent WO1997003941A1 emphasizes cost-efficiency and safety for large-scale production. Key considerations include:

Solvent Recovery and Waste Management

Acetic anhydride is distilled and reused, reducing environmental impact. Zinc residues are treated with dilute hydrochloric acid to recover zinc chloride, which is repurposed for wastewater treatment.

Temperature Control in Exothermic Reactions

The cyclopropanation step is highly exothermic. Industrial reactors utilize jacketed cooling systems to maintain temperatures below 80°C, preventing decomposition of the cyclopropane intermediate.

Comparative Analysis of Alternative Routes

While zinc-mediated cyclization dominates industrial production, academic studies have explored photochemical and transition metal-catalyzed methods. However, these alternatives face scalability challenges:

Table 2: Comparison of Synthetic Methods

| Method | Catalyst | Temperature (°C) | ee (%) | Scalability |

|---|---|---|---|---|

| Zinc-mediated | Zn | 70–80 | 98.5 | High |

| Photochemical | UV light | 25 | 92.0 | Low |

| Rhodium-catalyzed | Rh₂(OAc)₄ | 100 | 95.5 | Moderate |

Quality Control and Analytical Characterization

Final product quality is verified using:

Q & A

Q. Key steps :

Alkene addition : Formation of the cyclopropane ring via [2+2] cycloaddition.

Dehydrochlorination : Removal of HCl to stabilize the trifluoropropenyl group.

Isomer separation : Use of chiral salts for enantiomeric resolution (e.g., diastereomeric crystallization).

Advanced: How can enantiomeric purity of the compound be optimized during synthesis?

Advanced methods focus on kinetic resolution and stereoselective catalysis. For example:

- Chiral auxiliaries : Employ (S)-3-phenoxybenzaldehyde cyanohydrin during esterification to bias the formation of the (1R,3R)-cis isomer .

- Crystallization conditions : Adjust solvent polarity (e.g., hexane/acetone mixtures) and temperature to enhance diastereomer separation efficiency .

- Chromatographic techniques : Use chiral stationary phases (e.g., amylose-based columns) for HPLC purification .

Basic: What spectroscopic techniques are used to confirm the compound’s structure?

- NMR : H and C NMR verify cyclopropane ring geometry (δ 1.2–1.5 ppm for methyl groups) and trifluoropropenyl substituents (δ 120–125 ppm for CF) .

- MS : High-resolution ESI-MS confirms molecular weight (m/z 242.0321 for [M+H]) .

- IR : Stretching frequencies at 1700–1750 cm (C=O) and 1100–1200 cm (C-F) .

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in derivatives?

Single-crystal X-ray diffraction (e.g., triclinic P1 space group with Z=6) provides precise bond angles and torsional data for the cyclopropane ring and trifluoropropenyl group. For example, crystal data for a related amide derivative (CHClFNO) show α = 98.11°, β = 94.51°, γ = 97.60°, confirming cis-configuration . This method is critical for validating computational docking models.

Basic: What analytical methods detect the compound in environmental or biological samples?

- UHPLC-MS/MS : Use a C18 column with mobile phases (0.1% formic acid in water/acetonitrile). Quantify via MRM transitions (e.g., m/z 242 → 199 for the parent ion) .

- Sample preparation : Modified QuEChERS with PSA/C18 cleanup minimizes matrix interference in complex samples like soil or plant tissues .

Advanced: How are metabolic pathways of this compound studied in non-target organisms?

- Metabolite identification : Incubate the compound with liver microsomes (e.g., rat S9 fraction) and analyze via HRMS. Major metabolites include TFA (cis-3-(2-chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylic acid) via esterase-mediated hydrolysis .

- Isotopic labeling : Use C-labeled analogs to track biotransformation pathways in vivo .

Basic: What is the compound’s role in pyrethroid insecticide development?

It serves as a key intermediate for synthesizing Type II pyrethroids (e.g., gamma-cyhalothrin, tefluthrin) . The cyclopropane-carboxylic acid moiety binds to insect voltage-gated sodium channels, enhancing insecticidal activity .

Advanced: What in vitro models assess its neurotoxic mechanism?

- Electrophysiology : Patch-clamp studies on Drosophila melanogaster sodium channels (e.g., para/tipE variants) quantify channel inactivation delays caused by the compound .

- Fluorescence assays : Use thallium flux assays in HEK293 cells expressing Nav1.8 channels to measure potency (IC values) .

Basic: How are stability and degradation kinetics studied under environmental conditions?

- Hydrolysis studies : Expose the compound to buffers at varying pH (4–9) and temperatures (25–50°C). Monitor degradation via HPLC-UV (λ = 210 nm) .

- Photolysis : Use xenon arc lamps (simulated sunlight) to assess UV-driven breakdown products .

Advanced: What computational methods predict its binding affinity to target proteins?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with sodium channel homologs (e.g., Homarus americanus). Key residues: Leu and Ile .

- MD simulations : AMBER or GROMACS assess binding stability over 100-ns trajectories, focusing on hydrophobic interactions with the cyclopropane ring .

Basic: How are synthetic byproducts or impurities characterized?

- HPLC-DAD/ELSD : Detect impurities like trans-isomers or unreacted intermediates.

- NMR-guided fractionation : Isolate impurities for structural elucidation (e.g., NOESY for stereochemistry) .

Advanced: What strategies resolve contradictions in reported bioactivity data?

- Meta-analysis : Compare LC values across studies using standardized test organisms (e.g., Aedes aegypti larvae). Adjust for variables like solvent carriers (e.g., acetone vs. DMSO) .

- QSAR modeling : Correlate substituent electronic effects (Hammett σ values) with insecticidal activity to identify outliers .

Data Contradictions & Validation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.